Reversan-d4 is synthesized from precursors that involve complex organic reactions, often utilizing microwave-assisted methods to enhance yield and efficiency. It falls under the category of pharmaceutical compounds that target specific proteins involved in drug resistance, making it relevant in cancer therapy research.
The synthesis of Reversan-d4 typically involves several steps, including:
Reversan-d4 features a pyrazolo[1,5-a]pyrimidine core structure. Its molecular formula can be represented as , with a molecular weight of approximately 270.3 g/mol. The compound's structure includes:
Reversan-d4 undergoes several key chemical reactions that are critical for its functionality:
These reactions highlight the compound's potential in overcoming drug resistance in cancer therapies.
The mechanism by which Reversan-d4 exerts its effects involves:
Data from in vitro studies indicate that Reversan-d4 significantly enhances the cytotoxicity of various chemotherapeutics in resistant cell lines compared to controls.
Reversan-d4 exhibits several notable physical and chemical properties:
These properties are essential considerations for formulation development in pharmaceutical applications.
Reversan-d4 has several significant applications in scientific research:
Reversan-d4 represents a strategically deuterated analog of the parent compound Reversan (CBLC4H10), where four hydrogen atoms (³H) have been replaced with their stable isotopic counterparts, deuterium (²H or D). The molecular formula of Reversan-d4 is C₂₆H₂₃D₄N₅O₂, with a molecular weight of 445.56 g/mol compared to the original compound's 441.52 g/mol. This modification occurs at specific molecular positions that do not participate directly in the compound's pharmacophore but influence its metabolic stability [5] [8].
The chemical nomenclature follows IUPAC conventions for deuterated compounds:N-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(pyrazolo[1,5-a]pyrimidin-3-yl)propanamide-d4The structural backbone features a pyrazolopyrimidine core—a privileged scaffold in medicinal chemistry—linked to a substituted piperazine moiety through a propanamide bridge. The deuterium atoms are typically incorporated at metabolically vulnerable methylene (-CH₂-) positions, transforming them to -CD₂- groups. This structural preservation ensures maintenance of the original binding affinity while altering pharmacokinetic properties [2] [5].
Table 1: Structural Characteristics of Reversan and Reversan-d4
Characteristic | Reversan | Reversan-d4 |
---|---|---|
Molecular Formula | C₂₆H₂₇N₅O₂ | C₂₆H₂₃D₄N₅O₂ |
Molecular Weight | 441.52 g/mol | 445.56 g/mol |
Key Modifications | N/A | Four ¹H → ²H substitutions |
Core Pharmacophore | Pyrazolopyrimidine | Preserved pyrazolopyrimidine |
CAS Number | 313397-13-6 | Pending (typically parent CAS + suffix) |
The development of deuterated pharmaceuticals represents a convergence of isotopic chemistry and drug design, building upon seminal work with stable isotopes like ¹³C, ¹⁵N, and ²H. Deuterium labeling originated in metabolic tracing studies in the 1930s, where researchers first utilized heavy isotopes to track biochemical pathways without radioactive hazards [4]. The transition from tracer applications to therapeutic optimization began in the 1970s, culminating in FDA approval of deutetrabenazine (Austedo®) in 2017—the first deuterated drug specifically engineered for improved pharmacokinetics [8].
Reversan-d4 emerges within this historical continuum as part of the third-generation deuterated compounds designed to overcome limitations of multidrug resistance (MDR) reversal agents. Early MDR inhibitors like verapamil and cyclosporine A demonstrated the therapeutic principle but exhibited unacceptable toxicity profiles. The pyrazolopyrimidine scaffold of Reversan was identified through high-throughput screening of structural analogs of P-glycoprotein modulators, with subsequent deuterium incorporation representing an optimization strategy to enhance metabolic stability [2] [5] [6].
Table 2: Evolution of Deuterated Pharmaceutical Compounds
Era | Deuterated Compounds | Primary Application | Advancement |
---|---|---|---|
1930s-1960s | Deuterated amino acids, fatty acids | Metabolic pathway tracing | Non-radioactive tracking |
1970s-2000s | ¹³C-glucose, D-glutamine | Proteomics, NMR studies | Quantitative protein analysis |
2010s-Present | Deutetrabenazine, Reversan-d4 | Therapeutic agents | Optimized pharmacokinetics |
Deuterium incorporation exerts profound pharmacological effects through the kinetic isotope effect (KIE), where the strengthened carbon-deuterium bond (C-D) resists enzymatic cleavage compared to the carbon-hydrogen bond (C-H). This phenomenon manifests most significantly in compounds undergoing oxidative metabolism via cytochrome P450 enzymes, where deuterium substitution can reduce first-pass metabolism and prolong elimination half-life [4] [8]. For Reversan-d4, this translates to potentially enhanced bioavailability and sustained plasma concentrations of the active inhibitor.
The pharmacological significance extends to drug transporter interactions where Reversan-d4 operates. As a dual inhibitor of multidrug resistance-associated protein 1 (MRP1/ABCC1) and P-glycoprotein (P-gp/ABCB1), Reversan reverses chemoresistance by blocking efflux transporters that expel anticancer drugs from tumor cells. MRP1 overexpression in neuroblastoma and other solid tumors correlates strongly with poor treatment outcomes, establishing it as a high-value therapeutic target. Deuterium modification may preserve the intrinsic inhibitory activity (IC₅₀ ~9.8 μM against MRP1 in H69 cells) while extending target engagement duration [2] [5].
In drug discovery pipelines, deuterated analogs like Reversan-d4 serve as metabolic optimization tools that circumvent traditional medicinal chemistry challenges. By retaining the parent compound's steric and electronic properties while altering metabolic vulnerability points, deuterium incorporation represents a sophisticated strategy to rescue promising compounds with suboptimal pharmacokinetic profiles. The approach aligns with reverse pharmacology principles where molecular optimization precedes comprehensive pharmacological characterization [6] [8].
Table 3: Pharmacological Properties of Reversan and Significance of Deuterium Labeling
Pharmacological Aspect | Reversan | Significance of Deuterium Labeling (Reversan-d4) |
---|---|---|
MRP1 Inhibition (EC₅₀) | 9.8 μM | Preserves target affinity while extending half-life |
P-gp Modulation (EC₅₀) | 18.4 μM | Maintains transporter inhibition efficacy |
Primary Metabolic Pathways | Hepatic oxidation | Reduced CYP-mediated degradation |
Plasma Half-Life | ~2 hours (estimated) | Potential 2-5 fold extension |
Therapeutic Rationale | Chemosensitization | Enhanced chemosensitization duration |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8